

# Analysis of **Dibromoacetonitrile** in Water by Gas Chromatography-Mass Spectrometry

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## Compound of Interest

Compound Name: *Dibromoacetonitrile*

Cat. No.: *B109444*

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## Application Note

## Introduction

**Dibromoacetonitrile** (DBAN) is a nitrogenous disinfection byproduct (DBP) formed during water treatment when disinfectants like chlorine react with natural organic matter and bromide ions.[1] Due to potential health concerns associated with DBPs, monitoring their levels in drinking water is crucial. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds like DBAN in water matrices.[2] This method, particularly when based on protocols like U.S. EPA Method 551.1, offers high sensitivity and specificity.[3][4]

This application note provides a detailed protocol for the analysis of **dibromoacetonitrile** in drinking water using liquid-liquid extraction followed by GC-MS. The methodology described is intended for researchers, scientists, and professionals in water quality monitoring and drug development who require a reliable procedure for quantifying this specific DBP.

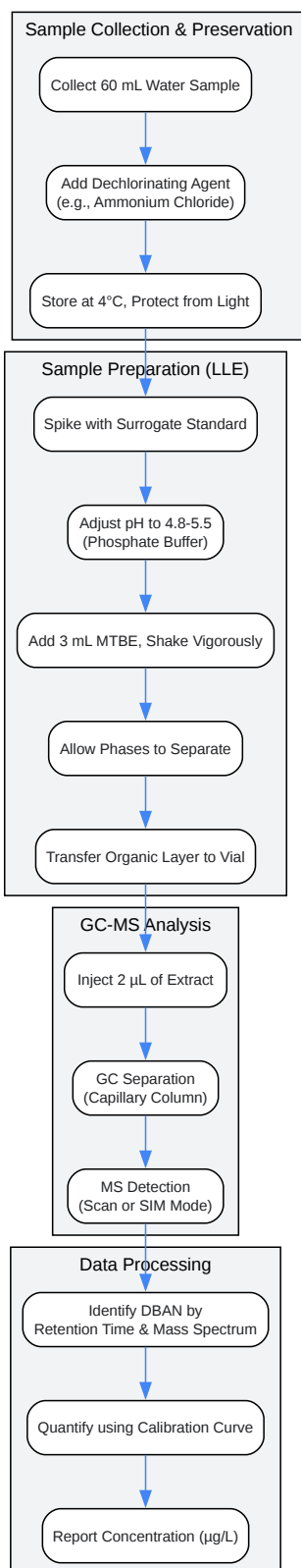
## Principle of the Method

A water sample is first treated with a dechlorinating agent to quench any residual disinfectant and prevent further DBP formation. The sample is then extracted with an organic solvent, typically methyl tert-butyl ether (MTBE), using a liquid-liquid extraction (LLE) procedure to isolate and concentrate the analytes.[4][5] An aliquot of the extract is injected into a gas chromatograph (GC) equipped with a capillary column, where **dibromoacetonitrile** is

separated from other components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters a mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.<sup>[6]</sup>

## Experimental Workflow

The overall process from sample collection to data analysis is outlined below.



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Caption: Experimental workflow for DBAN analysis.

## Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of haloacetonitriles, including **dibromoacetonitrile**, using GC-MS based methods. This data is compiled from a study performing simultaneous determination of six haloacetonitriles.[7]

Parameter	Dichloroacetonitrile (DCAN)	Bromoacetonitrile (BAN)	Bromochloroacetonitrile (BCAN)	Dibromoacetonitrile (DBAN)	Trichloroacetonitrile (TCAN)	Chloroacetonitrile (CAN)
Linearity (r <sup>2</sup> )	>0.9991	>0.9991	>0.9991	>0.9991	>0.9991	>0.9991
Method Detection Limit (MDL/LOD) (ng/L)	N/A	N/A	N/A	120.0	0.8	N/A
Limit of Quantification (LOQ) (ng/L)	N/A	N/A	N/A	300.0	1.5	N/A
Average Recovery (%)	84.2 - 106	84.2 - 106	84.2 - 106	84.2 - 106	84.2 - 106	84.2 - 106
Precision (RSD %)	1.81 - 10.7	1.81 - 10.7	1.81 - 10.7	1.81 - 10.7	1.81 - 10.7	1.81 - 10.7

Note: N/A indicates data not specified for the individual compound in the cited source, but falls within the general ranges provided. A limit of quantification of 0.1 µg/L has also been reported for DBAN.[2]

## Protocols

### Sample Collection and Preservation

This protocol is based on the guidelines provided in U.S. EPA Method 551.1.[3][4]

#### Materials:

- 60-mL clear glass vials with PTFE-lined screw caps.
- Dechlorinating agent: Ammonium chloride ( $\text{NH}_4\text{Cl}$ ), analytical grade.
- Phosphate buffer (for pH adjustment).
- Cooler with ice packs.
- Waterproof labels and pen.

#### Procedure:

- Vial Preparation: Prior to sampling, add approximately 100 mg/L of ammonium chloride to each sample vial. Ammonium chloride is required for the preservation of haloacetonitriles.[4]
- Sampling:
  - Open the cold water tap and flush the line for 2-3 minutes until the water temperature stabilizes.
  - Reduce the flow to a gentle stream to avoid splashing.
  - Carefully fill the sample vial to overflowing, ensuring no air bubbles are trapped. A convex meniscus should be formed at the top.
- Capping: Tightly screw the cap on the vial. Invert the vial and tap it gently to check for air bubbles. If bubbles are present, uncap, add more sample, and recap until the sample is free of headspace.
- Labeling: Clearly label the vial with a unique sample identifier, date, time, and location of collection.
- Storage and Transport: Store the samples in a cooler with ice packs to maintain a temperature of approximately 4°C. Protect the samples from light. Samples should be

extracted as soon as possible, ideally within 14 days.

## Sample Extraction: Liquid-Liquid Extraction (LLE)

This protocol is adapted from U.S. EPA Method 551.1.[\[5\]](#)

### Materials:

- Methyl tert-butyl ether (MTBE), pesticide grade or equivalent.
- Sodium sulfate, anhydrous, analytical grade (bake at 400°C for 4 hours).
- Phosphate buffer (potassium dihydrogen phosphate and disodium hydrogen phosphate).
- Surrogate standard solution (e.g., 1,2-dibromopropane).
- 50-mL volumetric flasks or separatory funnels.
- Micropipettes.
- 2-mL GC autosampler vials with PTFE-lined caps.

### Procedure:

- Sample Preparation:
  - Allow samples to reach room temperature.
  - Transfer 50 mL of the water sample to a 50-mL volumetric flask or separatory funnel.
- pH Adjustment: Add 1g of phosphate buffer to adjust the sample pH to a range of 4.8-5.5. Shake until dissolved.
- Spiking: Fortify the sample with a known amount of surrogate standard solution.
- Extraction:
  - Add 3 mL of MTBE to the flask.

- Shake the flask vigorously for 2 minutes. If using a separatory funnel, vent frequently to release pressure.
- Phase Separation: Allow the flask to stand for at least 2 minutes, permitting the organic and aqueous layers to separate. The MTBE layer will be on top.
- Extract Collection:
  - Carefully transfer the top organic (MTBE) layer to a clean, dry tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
  - Transfer the dried extract into a 2-mL autosampler vial for GC-MS analysis.

## GC-MS Analysis Protocol

The following parameters are a starting point and may require optimization for specific instrumentation.

Instrumentation:

- Gas Chromatograph with a split/splitless injector.
- Mass Spectrometer detector.
- GC Column: DB-1, 30 m x 0.25 mm ID, 1.0  $\mu$ m film thickness, or equivalent.[8]

GC Parameters:

- Carrier Gas: Helium at a constant flow or linear velocity (e.g., 25 cm/sec).[8]
- Injector: Splitless mode.
- Injector Temperature: 200°C.[8]
- Injection Volume: 2  $\mu$ L.[5]
- Oven Temperature Program:
  - Initial temperature: 35°C, hold for 9 minutes.

- Ramp 1: 10°C/min to 40°C, hold for 3 minutes.
- Ramp 2: 6°C/min to 150°C, hold for 1 minute.[8]

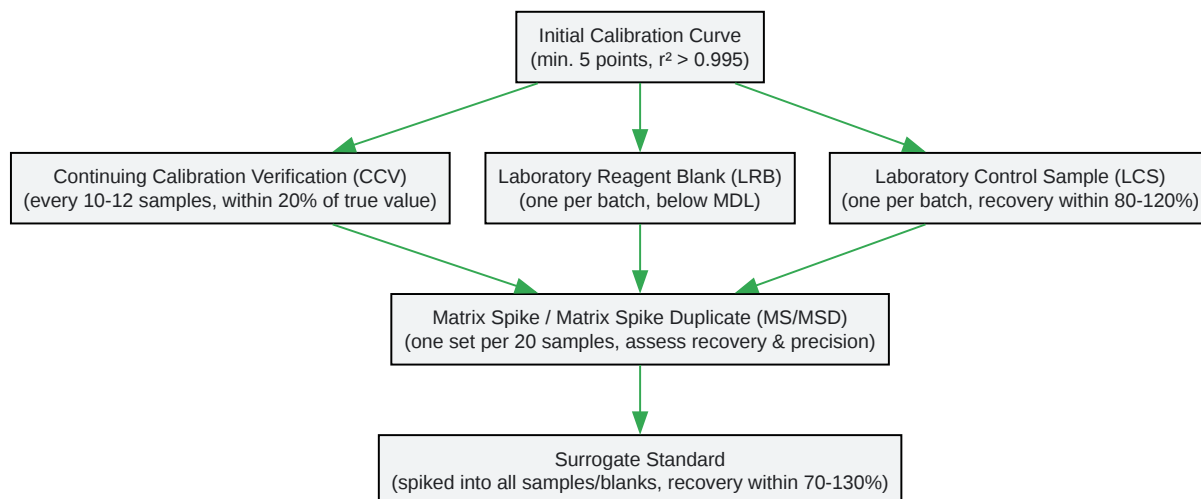
#### MS Parameters:

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode:
  - Full Scan: Scan from m/z 45 to 300 for compound identification.
  - Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Suggested ions for **Dibromoacetonitrile** ( $C_2HBr_2N$ , MW ~199 g/mol ) include:
    - m/z 197, 199, 201: Isotopic cluster for the molecular ion.
    - m/z 118, 120: Fragments corresponding to  $[CHBr_2]^+$ .
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

## Quality Control (QC) Protocol

A robust QC protocol is essential for generating reliable data.[3]





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Caption: Key elements of a quality control protocol.

#### QC Procedures:

- **Initial Calibration:** Analyze a series of at least five calibration standards to establish the linear range and generate a calibration curve. The coefficient of determination ( $r^2$ ) should be  $\geq 0.995$ .
- **Continuing Calibration Verification (CCV):** Analyze a mid-level calibration standard every 10-12 samples to monitor instrument performance. The result should be within  $\pm 20\%$  of the true value.
- **Laboratory Reagent Blank (LRB):** An aliquot of reagent water is carried through the entire analytical procedure. One LRB should be analyzed with each extraction batch to check for contamination. Analyte concentrations should be below the Method Detection Limit (MDL).
- **Laboratory Control Sample (LCS):** A reagent water sample fortified with a known concentration of analytes. One LCS is analyzed per batch to assess the accuracy of the method. Recovery should typically fall within 80-120%.

- **Matrix Spike/Matrix Spike Duplicate (MS/MSD):** A pair of field samples fortified with a known concentration of analytes. An MS/MSD set is analyzed per 20 samples to evaluate the effect of the sample matrix on recovery and precision.
- **Surrogate Standards:** A compound not expected to be in the sample is spiked into every sample, blank, and standard before extraction. Surrogate recovery is monitored to ensure the efficiency of the extraction process for each sample. Acceptance criteria are typically 70-130%.

## References

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